Acetamide, N-((4-((phenylmethyl)thio)phenyl)methyl)-
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Overview
Description
Acetamide, N-((4-((phenylmethyl)thio)phenyl)methyl)- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenylmethylthio group attached to the phenyl ring, which is further connected to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-((4-((phenylmethyl)thio)phenyl)methyl)- typically involves the reaction of 4-((phenylmethyl)thio)benzylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-((4-((phenylmethyl)thio)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The phenylmethylthio group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-((4-((phenylmethyl)thio)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-((4-((phenylmethyl)thio)phenyl)methyl)- involves its interaction with specific molecular targets. The phenylmethylthio group can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-phenyl-
- Acetamide, N-(4-aminophenyl)-
- Acetamide, N-methyl-N-phenyl-
Uniqueness
Acetamide, N-((4-((phenylmethyl)thio)phenyl)methyl)- is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties compared to other acetamides. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
55301-92-3 |
---|---|
Molecular Formula |
C16H17NOS |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
N-[(4-benzylsulfanylphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H17NOS/c1-13(18)17-11-14-7-9-16(10-8-14)19-12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
DNHNEOLFEHLTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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